BCN-SS-NHS is a specialized chemical compound utilized primarily in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). This compound features a cleavable disulfide bond, enabling the controlled release of cytotoxic agents from antibodies, which facilitates targeted therapeutic applications. The full chemical name is 1,3-bis(2-cyanoethyl)-2-thiourea, and its molecular formula is CHNOS, with a molecular weight of 454.56 g/mol. It is characterized by its high purity (>95%) and is available in a colorless oil form. The compound is soluble in various organic solvents including dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide .
BCN-SS-NHS is synthesized through advanced chemical methods and is commercially available from various suppliers, including Conju-Probe and MedchemExpress. It has become a crucial component in the field of biochemistry and medicinal chemistry due to its unique properties that facilitate bioconjugation without the need for toxic catalysts .
The synthesis of BCN-SS-NHS typically involves the reaction of various starting materials through established organic synthesis techniques. The process may include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. The use of solvents such as dichloromethane or acetonitrile is common to dissolve reactants and facilitate reactions at optimal temperatures .
The molecular structure of BCN-SS-NHS includes:
The compound's structural integrity can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its molecular weight and functional groups .
BCN-SS-NHS participates in several key chemical reactions:
The reaction kinetics can be influenced by factors such as pH and temperature, which are critical for optimizing bioconjugation efficiency in laboratory settings .
The mechanism by which BCN-SS-NHS operates involves:
This targeted release mechanism enhances therapeutic efficacy while minimizing systemic toxicity, a significant advantage in cancer treatment strategies .
Relevant analyses include thermal stability assessments and solubility profiles to ensure compatibility with biological systems during application .
BCN-SS-NHS has numerous scientific applications, particularly in:
The versatility of BCN-SS-NHS makes it a valuable asset in both research laboratories and clinical settings focused on innovative therapeutic strategies .
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5